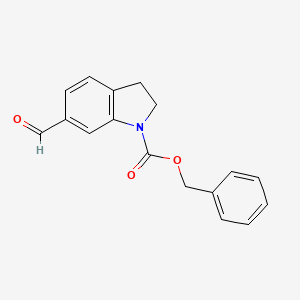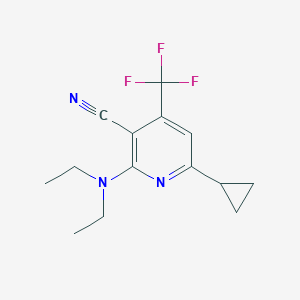
6-环丙基-2-(二乙氨基)-4-(三氟甲基)吡啶-3-腈
货号 B2992146
CAS 编号:
478049-67-1
分子量: 283.298
InChI 键: GLFSGILGQHFFFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-2-(diethylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile (6-CPDA-TFM) is a novel chemical compound that has recently been studied for its potential in a variety of scientific applications. This compound has been found to have a wide range of biochemical and physiological effects that make it an attractive option for research and experimentation.
科学研究应用
合成和分子对接
- Flefel 等人(2018 年)的一项研究描述了新型吡啶衍生物的合成及其针对作为靶蛋白的 GlcN-6-P 合酶的分子对接筛选。这些化合物表现出中等至良好的结合能,表明具有潜在的生物学相关性。该研究重点介绍了新合成产物的抗菌和抗氧化活性 (Flefel 等人,2018)。
化学转化
- Abdel-rahman 等人(2003 年)重点研究了 2-官能化 3-氨基-4-芳基-6-(2'-噻吩基)-噻吩并[2,3-b]吡啶的反应,以合成新的吡啶并噻吩并嘧啶和相关的稠合四环体系。这项研究为进一步的生物学和药理学研究提供了多种可用的杂环化合物 (Abdel-rahman 等人,2003)。
杂环化合物的开发
- Gaber 等人(2005 年)的工作涉及合成新的通用烯胺腈型结构单元,从而产生带有吡唑、嘧啶和吡啶环的衍生物。这些发现对于开发在各种生物领域具有潜在应用的化合物至关重要 (Gaber 等人,2005)。
生物活性
- Rostamizadeh 等人(2013 年)合成了吡唑并[3,4-d]嘧啶衍生物并评估了它们的抗菌活性,展示了从吡啶-3-腈衍生物中开发新的抗菌剂的潜力 (Rostamizadeh 等人,2013)。
先进材料
- Xie 等人(2022 年)报道了源自类似吡啶化合物的氟化聚(吡啶酰胺),重点介绍了它们在制造具有高热行为和自熄特性的材料中的应用。这项研究为在材料科学中使用吡啶-3-腈衍生物开辟了新的途径 (Xie 等人,2022)。
属性
IUPAC Name |
6-cyclopropyl-2-(diethylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-3-20(4-2)13-10(8-18)11(14(15,16)17)7-12(19-13)9-5-6-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSGILGQHFFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline](/img/structure/B2992063.png)
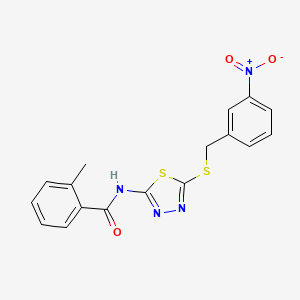

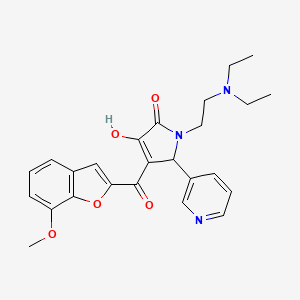
![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2992074.png)
![N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2992076.png)
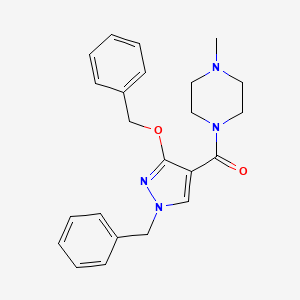
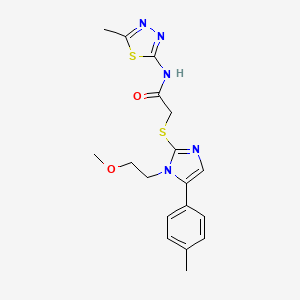
![Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B2992081.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)
